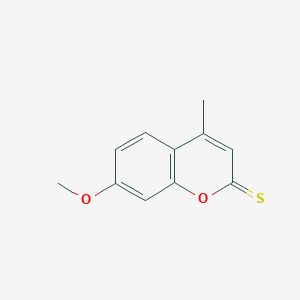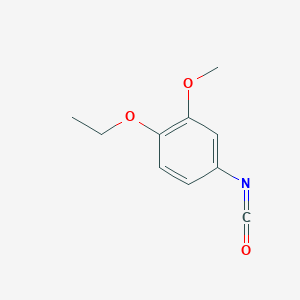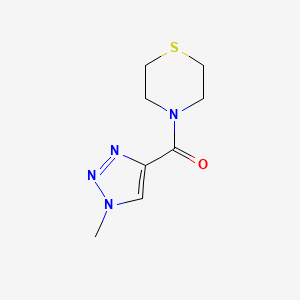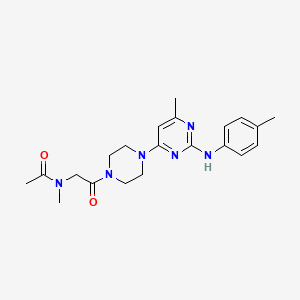![molecular formula C6H6Cl2N2O2 B2723280 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide CAS No. 2411288-02-1](/img/structure/B2723280.png)
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide, also known as CLOMA, is a chemical compound that has been widely used in scientific research. It is a derivative of the antibiotic chloramphenicol and has been found to have a variety of biological and pharmacological properties.
Mecanismo De Acción
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide works by inhibiting the activity of bacterial ribosomes, which are responsible for protein synthesis. It does this by binding to the A site of the ribosome, which prevents the binding of aminoacyl-tRNA to the ribosome. This results in the inhibition of protein synthesis and the eventual death of the bacterial cell.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial species, including both gram-positive and gram-negative bacteria. It has also been found to have antifungal and antiprotozoal activity. In addition, this compound has been shown to have anticancer properties and has been used in the development of new cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide in lab experiments is its broad-spectrum activity against a wide range of bacterial species. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments. In addition, its mechanism of action is similar to that of other antibiotics, which can make it less useful in the development of new antibiotics.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide. One area of research is the development of new antibiotics and anticancer agents based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound and its interactions with other antibiotics. Finally, the development of new synthesis methods for this compound could lead to improved yields and reduced toxicity.
Métodos De Síntesis
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of chloramphenicol with various reagents. The first step involves the conversion of chloramphenicol to 2,2-dichloro-N-(2-hydroxyethyl)acetamide, which is then reacted with 2-chloro-1,3-oxazol-4-ylmethyl chloride to yield this compound. The overall yield of this process is about 50%.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide has been used in a variety of scientific research applications, including the study of bacterial resistance mechanisms, protein synthesis, and mitochondrial function. It has also been used in the development of new antibiotics and anticancer agents.
Propiedades
IUPAC Name |
2-chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c7-1-5(11)9-2-4-3-12-6(8)10-4/h3H,1-2H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUUSRWXYISPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone](/img/structure/B2723201.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2723202.png)
![4-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2723204.png)
![4-(Tert-butyl)-2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)thiazole](/img/structure/B2723205.png)



![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2723213.png)


![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2723218.png)
